(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane
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Overview
Description
(1R,5S)-1,5-Dimethyl-3-azabicyclo[320]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This can be done using a Diels-Alder reaction followed by a series of functional group transformations . Another method involves the use of palladium-catalyzed reactions to construct the bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may also act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-Oxabicyclo[3.2.0]heptane: Similar in structure but contains an oxygen atom instead of nitrogen.
(1R,5S)-Bicyclo[3.2.0]heptane: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane: Contains a methoxy group, which alters its chemical properties and reactivity.
Uniqueness
(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7-3-4-8(7,2)6-9-5-7/h9H,3-6H2,1-2H3/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUWNRVFZNLHBD-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC1(CNC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]1(CNC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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